molecular formula C9H8ClN3O B3361506 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde CAS No. 920494-52-6

5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde

Cat. No.: B3361506
CAS No.: 920494-52-6
M. Wt: 209.63 g/mol
InChI Key: GCFXXHVEDSJVQI-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile imidazo[4,5-b]pyridine scaffold, which has been identified as a privileged structure in the development of potent and selective kinase inhibitors . Scientific literature demonstrates that derivatives based on the imidazo[4,5-b]pyridine core can be engineered to achieve high selectivity for specific kinase isoforms, such as Aurora-A kinase, a key target in oncological research for its role in mitosis and its association with various human malignancies . The strategic functionalization on this scaffold—including the 5-chloro substituent, 2,3-dimethyl groups, and the critical 6-carbaldehyde handle—provides multiple synthetic vectors for further derivatization. The carbaldehyde group, in particular, is a key reactive site for condensation reactions, including the synthesis of novel compounds via Pd-catalyzed heteroannulation and other cross-coupling methodologies . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly through modifications at the C6 and C7 positions, which have been shown to profoundly influence potency and selectivity profiles in kinase inhibition assays . This product is intended for use as a key intermediate in the synthesis of novel chemical entities for biochemical screening and pharmacological evaluation. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,3-dimethylimidazo[4,5-b]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-5-11-7-3-6(4-14)8(10)12-9(7)13(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFXXHVEDSJVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)N=C(C(=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726884
Record name 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920494-52-6
Record name 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2,3-dimethyl-4-aminopyridine derivatives, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a chlorinating agent to introduce the chloro group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid.

  • Reduction: 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-amine or 5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-ol.

  • Substitution: Various substituted imidazo[4,5-b]pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives exhibit antimicrobial properties. Studies have shown that modifications to the imidazo[4,5-b]pyridine core can enhance efficacy against various bacterial strains. For instance, derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Antiviral Properties
The compound has also been investigated for its antiviral potential. It has been noted that certain derivatives can inhibit viral replication by interacting with viral enzymes or host cell receptors. This interaction is crucial in developing antiviral agents targeting diseases such as influenza and HIV .

Anticancer Research
In cancer research, compounds based on the imidazo[4,5-b]pyridine scaffold have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or inhibition of specific oncogenic pathways . Case studies have reported that modifications to the 6-carbaldehyde group can significantly enhance antiproliferative activity against cancer cells .

Biological Research Applications

Tool Compound for Biological Studies
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine is utilized as a tool compound in biological research to elucidate various molecular pathways. Its ability to selectively inhibit certain enzymes makes it valuable for studying metabolic pathways and signal transduction mechanisms .

Receptor Modulation Studies
The compound's interaction with specific receptors (e.g., G-protein coupled receptors) has been explored to understand its pharmacological effects better. By modulating receptor activity, researchers can investigate the compound's role in various physiological processes and disease states .

Industrial Applications

Synthesis of Pharmaceuticals
In industrial chemistry, 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for various chemical transformations that are essential in drug development processes .

Comparative Analysis with Related Compounds

Compound NameStructureKey Properties
2-Methylimidazo[4,5-b]pyridineStructureLacks chlorine; lower reactivity
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineStructureContains bromine; different biological profile

Mechanism of Action

The mechanism by which 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Heterocyclic Core Modifications

Compound Name Heterocycle Type Key Substituents Biological/Physicochemical Properties Reference
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde Imidazo[4,5-b]pyridine 5-Cl, 2,3-diCH₃, 6-CHO High reactivity (aldehyde), moderate lipophilicity
7-Amino-5-methyl-3-substituted-[1,2,3]triazolo[4,5-b]pyridine-6-carbaldehyde Triazolo[4,5-b]pyridine 5-CH₃, 7-NH₂, 6-CHO Enhanced hydrogen-bonding capacity; potential photocytotoxicity
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-diCH₃, 2-ketone Cytotoxic activity (IC₅₀ ~10 µM in cancer cells)

Key Insights :

  • Imidazo vs.
  • Thiazolo Derivatives : Replacement with sulfur (thiazole) improves π-stacking interactions but reduces solubility. Methyl groups at 5 and 7 positions enhance cytotoxicity .

Substituent Variations in Imidazo[4,5-b]pyridines

Compound Name Substituents Synthesis Method Applications/Findings Reference
6-Chloro-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine 6-Cl, 2-(4-F-C₆H₄) Cyclocondensation of 5-chloro-2,3-diaminopyridine with 4-fluorobenzaldehyde Anticancer lead compound; induces DNA adducts
3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid 3-(4-Cl-C₆H₄CH₂), 6-(2-OH-C₆H₄CO), 5-COOH Hydrolysis of methyl ester precursor Kinase inhibition; crystalline pharmaceutical formulations
This compound 5-Cl, 2,3-diCH₃, 6-CHO Triflate-catalyzed cyclization Versatile intermediate for further functionalization

Key Insights :

  • Carbaldehyde vs. Carboxylic Acid : The carbaldehyde group (6-CHO) enables Schiff base formation, useful in prodrug design, while the carboxylic acid (5-COOH) enhances solubility and ionic interactions .
  • Aryl vs.

Pharmacological and Toxicological Profiles

  • Mutagenicity: Unlike amino-substituted analogs (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), the carbaldehyde group in the target compound may reduce DNA adduct formation, lowering carcinogenic risk .
  • Cytotoxicity : Thiazolo derivatives exhibit higher cytotoxicity than imidazo analogs, likely due to sulfur’s electronegativity enhancing DNA damage .

Biological Activity

5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C8H8ClN3C_8H_8ClN_3 with a molecular weight of 181.62 g/mol. The presence of chlorine and methyl groups enhances its reactivity and biological properties, making it a candidate for various medicinal applications .

PropertyValue
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
CAS Number1044770-63-9
Physical FormPale-yellow solid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. For instance, its role as an antimicrobial and anticancer agent has been highlighted in several studies .

Antimicrobial Activity

Recent studies have shown that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. In particular, 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine derivatives have been tested against both Gram-positive and Gram-negative bacteria. Results indicated that Gram-positive bacteria were more susceptible to these compounds compared to Gram-negative strains .

Anticancer Activity

The compound has demonstrated potential anticancer properties through various assays. A cytotoxicity assay using the HeLa cell line revealed that certain analogs exhibited significant inhibitory effects on cell viability. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be below 150 μM, indicating strong cytotoxicity .

Cytotoxicity Assay

In a study investigating the cytotoxic effects of imidazo[1,2-a]pyridine analogs, several compounds were screened for their ability to inhibit cell growth in HeLa cells. The results showed that compounds with specific substitutions at the C6 position displayed varying degrees of cytotoxicity. Notably, some compounds exhibited IC50 values below 150 μM, highlighting their potential as therapeutic agents .

Inhibition of Protein Geranylgeranylation

Another study focused on the inhibition of protein geranylgeranylation by imidazo[1,2-a]pyridine derivatives. The most active inhibitors were identified through screening against Rab geranylgeranyl transferase (RGGT). These findings suggest that structural modifications in imidazo derivatives can significantly influence their biological activity .

Q & A

Q. What are the established synthetic routes for 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, analogous imidazo[4,5-b]pyridine scaffolds are prepared by reacting 5-chloro-2,4-diaminopyrimidine derivatives with aldehydes or ketones under controlled conditions. A key intermediate involves introducing the aldehyde group at the C6 position through Vilsmeier-Haack formylation or oxidation of methyl groups . Specific protocols for carbaldehyde derivatives may adapt methods from triazolo- or oxazolo-pyridine syntheses, such as reacting amino-substituted intermediates with ketones in ethanol or acetone .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (e.g., matching calculated vs. found C, H, N percentages) . For example, ¹H NMR of similar compounds reveals distinct aromatic proton splitting patterns .

Q. What are the common purification methods for this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating intermediates. Recrystallization using ethanol or acetone improves purity of the final product. Purity is confirmed via thin-layer chromatography (TLC) and HPLC with UV detection .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions be addressed?

Regioselectivity in electrophilic substitution (e.g., at the imidazo[4,5-b]pyridine core) depends on directing groups and reaction conditions. For instance, the chloro substituent at C5 acts as a meta-director, while the aldehyde at C6 influences reactivity. Computational methods (DFT calculations) predict reactive sites, and experimental validation via selective deuteration or halogenation can resolve ambiguities .

Q. What strategies optimize synthetic yield in multi-step protocols?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility in cyclization steps.
  • Catalysis : Base catalysts (e.g., KOH in ethanol) improve condensation efficiency .
  • Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during aldehyde formation .

Q. How do structural modifications influence biological activity?

Substituents at C2, C3, and C6 significantly impact activity. For example:

Substituent PositionModificationBiological Effect
C2Methyl groupEnhances metabolic stability
C6Aldehyde → CarboxamideReduces cytotoxicity while retaining target binding
Comparative studies with derivatives like N-(cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide highlight the aldehyde’s role in hydrogen bonding with kinase targets .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

  • Reproducing assays with standardized protocols (e.g., ALK inhibition assays at fixed ATP concentrations) .
  • Validating compound identity via X-ray crystallography or 2D NMR .
  • Cross-referencing data with structurally similar compounds (e.g., thiazolo[4,5-b]pyridines) to identify SAR trends .

Q. What in silico tools predict reactivity for nucleophilic substitutions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets, guiding rational design. For example, the aldehyde group’s electrophilicity can be tuned using Hammett σ constants .

Methodological Considerations

Q. How to design derivatives for enhanced anticancer activity?

Key modifications include:

  • Introducing electron-withdrawing groups (e.g., -CF₃) at C2 to improve target binding .
  • Replacing the aldehyde with bioisosteres (e.g., oximes) to reduce off-target effects .
  • Incorporating fused rings (e.g., naphthyridines) to enhance DNA intercalation .

Q. What analytical workflows validate synthetic intermediates?

A tiered approach is recommended:

  • Tier 1 : LC-MS for rapid purity assessment.
  • Tier 2 : 2D NMR (COSY, HSQC) to confirm connectivity.
  • Tier 3 : Single-crystal X-ray diffraction for unambiguous structural assignment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.